Copper(I) cyanide-13C,15N

Description

Overview of Copper(I) Cyanide as a Fundamental Coordination Compound

Copper(I) cyanide (CuCN) is an inorganic coordination polymer with a rich and complex chemistry. wikipedia.org It consists of linear chains of copper(I) ions linked by bridging cyanide ligands. wikipedia.org The cyanide ligand is a versatile building block in coordination chemistry, capable of acting as a strong sigma-donor and an effective pi-electron acceptor. It can adopt various bridging modes, leading to the formation of diverse one-, two-, and three-dimensional structures. iucr.orgresearchgate.net

CuCN is a key reagent in organic synthesis, notably in the preparation of nitriles through the Rosenmund–von Braun reaction and in the formation of organocuprates, which are crucial for creating carbon-carbon bonds. wikipedia.org Its utility extends to materials science, where it serves as a precursor for the synthesis of novel coordination polymers with interesting photoluminescent and electrochemical properties. rsc.orgrsc.org

Scope and Research Imperatives for Copper(I) Cyanide-13C,15N Studies

The dual labeling of copper(I) cyanide with both ¹³C and ¹⁵N isotopes provides a unique probe for investigating the nuanced roles of both the carbon and nitrogen atoms of the cyanide ligand. Research imperatives for studying Cu¹³C¹⁵N are driven by the need to:

Unravel Reaction Mechanisms: Precisely determine the fate of the cyanide group in complex organic and organometallic reactions. For instance, in cross-coupling reactions, it can help to clarify whether the cyanide ligand remains coordinated to the copper center or is transferred to other metals in the catalytic cycle.

Characterize Bonding and Structure: Utilize advanced spectroscopic techniques, such as solid-state NMR, to gain detailed information about the electronic structure and bonding environment of the cyanide ligand within various coordination polymers and complexes. The coupling between ¹³C and ¹⁵N nuclei provides valuable structural constraints. rsc.org

Investigate Biological Systems: Trace the metabolic fate of cyanide in biological systems. While cyanide is highly toxic, understanding its interactions with metalloenzymes, such as cytochrome c oxidase, is of fundamental importance. nih.gov Isotopic labeling can help to distinguish between different binding modes and reaction pathways. usgs.govescholarship.org

The synthesis and application of this compound, therefore, opens up new avenues for detailed mechanistic and structural investigations across a broad spectrum of chemical sciences.

Interactive Data Tables

Below are interactive tables summarizing key data for Copper(I) Cyanide and its isotopically labeled form.

Table 1: Physicochemical Properties of Copper(I) Cyanide

| Property | Value |

| Chemical Formula | CuCN |

| Molar Mass | 89.563 g/mol wikipedia.org |

| Appearance | Off-white to pale yellow powder wikipedia.org |

| Density | 2.92 g/cm³ wikipedia.org |

| Melting Point | 474 °C (885 °F; 747 K) wikipedia.org |

| Solubility in water | Negligible wikipedia.org |

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | Cu¹³C¹⁵N |

| Molecular Weight | 91.55 g/mol sigmaaldrich.comnih.gov |

| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N sigmaaldrich.com |

| CAS Number | 199450-10-7 sigmaaldrich.com |

| Melting Point | 454 °C sigmaaldrich.comchemicalbook.com |

| Density | 2.985 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

CCuN |

|---|---|

Molecular Weight |

91.55 g/mol |

IUPAC Name |

(15N)azanylidyne(113C)methane;copper(1+) |

InChI |

InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; |

InChI Key |

DOBRDRYODQBAMW-AWQJXPNKSA-N |

Isomeric SMILES |

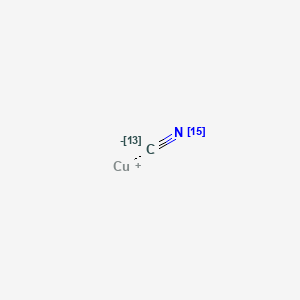

[13C-]#[15N].[Cu+] |

Canonical SMILES |

[C-]#N.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Isotopic Enrichment of Copper I Cyanide

Strategies for Carbon-13 and Nitrogen-15 Isotopic Incorporation

The predominant strategies involve multi-step processes that begin with the synthesis of simple, isotopically enriched cyanide salts, which are then used as building blocks for the target copper compound.

A common and effective pathway to Copper(I) cyanide-¹³C,¹⁵N involves the prior synthesis of an alkali metal cyanide enriched with ¹³C and ¹⁵N. These precursors serve as the cyanide source in subsequent reactions with a copper(I) salt.

The synthesis of Potassium Cyanide-¹³C,¹⁵N is a foundational step for many isotopic enrichment strategies. The general and most direct method mirrors the standard preparation of potassium cyanide, but with isotopically labeled starting materials. The primary route involves the acid-base reaction between isotopically labeled hydrogen cyanide (H¹³C¹⁵N) and potassium hydroxide (B78521) (KOH). vulcanchem.com

The reaction is typically performed in an aqueous solution, followed by careful evaporation of the water under vacuum to isolate the solid K¹³C¹⁵N product. vulcanchem.com Optimization of this synthesis focuses on ensuring the high isotopic purity of the H¹³C¹⁵N starting material and maintaining controlled reaction conditions to prevent any potential for isotopic dilution. vulcanchem.com This labeled precursor is a versatile reagent used in organic synthesis, particularly for preparing labeled nitriles and carboxylic acids. chemicalbook.comcymitquimica.comusbio.net The presence of the heavy isotopes does not significantly alter the chemical reactivity of the cyanide anion, which remains a potent nucleophile. vulcanchem.comcymitquimica.com

Table 1: Synthesis of Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N)

| Reactants | Product | General Reaction | Solvent | Purification |

|---|---|---|---|---|

| Hydrogen Cyanide-¹³C,¹⁵N (H¹³C¹⁵N) | Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) | H¹³C¹⁵N + KOH → K¹³C¹⁵N + H₂O | Aqueous | Evaporation under vacuum vulcanchem.com |

Trimethylsilyl (B98337) cyanide (TMSCN) is another crucial precursor, and its isotopically labeled form, Me₃Si¹³C¹⁵N, offers advantages in certain organic solvents and reaction conditions. A highly effective method for its preparation involves the reaction of trimethylsilyl chloride (Me₃SiCl) with an isotopically labeled alkali metal cyanide, such as K¹³C¹⁵N. google.com

This reaction is typically carried out in the absence of water and is catalyzed by sub-stoichiometric amounts of both an alkali metal iodide and N-methylpyrrolidone (NMP) at room temperature. google.comgoogle.com An alternative approach, reported as a method of choice for preparing ¹³C-labeled TMSCN, utilizes trimethylsilyl triflate as the silyl (B83357) source reacting with potassium cyanide. thieme-connect.de The resulting Me₃Si¹³C¹⁵N is a liquid at room temperature and serves as a valuable reagent for introducing the labeled cyanide group into various molecules. sigmaaldrich.com

Table 2: Preparation of Trimethylsilyl Cyanide-¹³C,¹⁵N (Me₃Si¹³C¹⁵N)

| Silyl Source | Cyanide Source | Catalysts/Solvent | Key Conditions |

|---|---|---|---|

| Trimethylsilyl chloride (Me₃SiCl) | Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) | N-methylpyrrolidone (NMP), Alkali metal iodide | Anhydrous, ~15-25 °C google.comgoogle.com |

Direct methods aim to synthesize the labeled copper cyanide compound without isolating the intermediate alkali cyanide precursors in a separate step. These can be performed in either the gas phase or solution phase.

A notable direct synthesis has been developed for producing monomeric, gas-phase Copper(I) cyanide. acs.orgnih.gov This method involves the reaction of copper vapor with cyanogen (B1215507) gas (NCCN) at elevated temperatures. acs.org The synthesis proved to be highly efficient, producing strong spectroscopic signals for the main isotopomer, ⁶³Cu¹²C¹⁴N. acs.org

Significantly, the efficiency of this gas-phase synthesis allowed for the observation and characterization of other isotopomers present in their natural abundances, including ⁶³Cu¹³C¹⁴N and ⁶³Cu¹²C¹⁵N. acs.orgnih.gov This demonstrates the viability of the method for preparing specifically enriched isotopic variants, such as Cu¹³C¹⁵N, by simply using isotopically labeled cyanogen (N¹³C¹³CN) as the reactant gas. The study unambiguously confirmed a linear structure with the copper atom bonded to the carbon, not the nitrogen. acs.orgnih.gov

Table 3: Characterized Gas-Phase CuCN Isotopomers (Natural Abundance)

| Isotopomer | Method of Synthesis | Characterization Technique |

|---|---|---|

| ⁶³Cu¹²C¹⁴N | Reaction of copper vapor and cyanogen (NCCN) acs.org | Millimeter/submillimeter-wave spectroscopy acs.orgnih.gov |

| ⁶⁵Cu¹²C¹⁴N | Reaction of copper vapor and cyanogen (NCCN) acs.org | Millimeter/submillimeter-wave spectroscopy acs.orgnih.gov |

| ⁶³Cu¹³C¹⁴N | Reaction of copper vapor and cyanogen (NCCN) acs.org | Millimeter/submillimeter-wave spectroscopy acs.orgnih.gov |

Solution-phase synthesis represents the most conventional approach to preparing CuCN. These methods can be readily adapted for isotopic labeling. A standard laboratory preparation involves the reaction of a copper(II) salt, such as copper sulfate, with an alkali metal cyanide, like potassium cyanide. prepchem.com A reducing agent, such as sodium bisulfite, is used to reduce Cu(II) to Cu(I), which then precipitates as CuCN. prepchem.com To synthesize Copper(I) cyanide-¹³C,¹⁵N, one would substitute standard potassium cyanide with the isotopically labeled K¹³C¹⁵N.

Another solution-based strategy involves the in situ generation of labeled Copper(I) cyanide for use in subsequent reactions. For instance, in the cyanation of aryl iodides, a mixture of potassium [¹³C]‐cyanide and copper(I) iodide in an aprotic solvent at high temperature can be used, which avoids the need to prepare and isolate the labeled Cu¹³C¹⁵N beforehand. researchgate.net The direct reaction of a copper(I) salt, such as copper(I) chloride, with a stoichiometric amount of K¹³C¹⁵N in an aqueous solution would also yield the desired isotopically labeled product.

Direct Synthetic Routes to Copper(I) Cyanide-13C,15N

Synthesis of Supramolecular Copper(I) Cyanide Complexes via Precursor Decomposition

The formation of intricate supramolecular copper(I) cyanide structures can be achieved through the controlled thermal decomposition of more complex precursor compounds. This methodology involves synthesizing a coordination polymer or complex that contains the essential CuCN framework within its larger structure, often alongside organic cations or other ligands. Upon heating, these precursors decompose, releasing volatile components and leaving behind a network of copper(I) cyanide.

A notable example involves the synthesis of a three-dimensional anionic Cu(I)CN network where protonated N-methylethanolamine cations provide charge neutrality. nih.gov In this structure, pairs of copper atoms are bridged by μ₃-cyanide groups, which form spirals that are further linked by other cyanide groups into a 3D network. nih.gov The thermal decomposition of this precursor, [meoenH]Cu₂(CN)₃, was studied using thermogravimetric analysis (TGA). The analysis showed a distinct two-step mass loss process. The initial decomposition step, occurring between 130°C and 250°C, involves the loss of the N-methylethanolamine cation and one cyanide group in the form of hydrogen cyanide (HCN), resulting in the formation of a CuCN residue. nih.gov Further heating to higher temperatures leads to the decomposition of the CuCN itself, ultimately leaving elemental copper. nih.gov

The powder X-ray diffraction (PXRD) patterns of the material heated to different temperatures confirm this transformation. After heating to 280°C, the PXRD pattern matches that of synthesized CuCN, confirming the formation of the copper(I) cyanide network from the precursor. nih.gov

Table 1: Thermal Decomposition Data for [meoenH]Cu₂(CN)₃

| Temperature Range | Mass Loss (%) | Resulting Product |

|---|---|---|

| 130°C - 250°C | 36% | CuCN Residue |

This interactive table summarizes the key stages of thermal decomposition of the supramolecular precursor as identified by thermogravimetric analysis. nih.gov

This precursor decomposition method is not limited to a single type of complex. Other mixed-valence copper cyanide alkanolamine polymers also demonstrate the ability to form diperiodic sheets linked by cuprophilic Cu(I)-Cu(I) interactions, which can serve as precursors for three-dimensional networks. researchgate.net Similarly, cyano- and azido-bridged copper(II)-copper(I) mixed-valence polymers can be prepared and subsequently transformed through thermal processes, highlighting the versatility of using complex coordination polymers as precursors to simpler cyanide-based frameworks. researchgate.net

Incorporation of Isotopically Labeled Cyanide into Complex Organic Frameworks

Enzymatic and Chemoenzymatic Methods for Amino Acid Labeling using Copper(I) Cyanide Reagents

The specific isotopic labeling of amino acids is crucial for mechanistic studies of enzymatic reactions and for applications in protein structure analysis using NMR. nih.govd-nb.info Chemoenzymatic methods, which combine chemical synthesis steps with highly selective enzymatic reactions, provide a powerful route to enantiomerically pure, isotopically labeled amino acids. This compound serves as a key reagent in these pathways for introducing the labeled nitrile group.

A well-established chemoenzymatic route allows for the incorporation of ¹³C and ¹⁵N isotopes into various amino acids. nih.govuniversiteitleiden.nl The general synthesis begins with an appropriate acid bromide. This starting material is treated with isotopically labeled copper(I) cyanide, such as Cu¹³C¹⁵N, to form an α-keto nitrile. Subsequent hydrolysis of the nitrile group yields an α-keto acid. The final and key step is an enzymatic reductive amination of this α-keto acid, which produces the desired enantiomerically pure, isotopically labeled amino acid. nih.gov This method is advantageous as it allows for the specific placement of isotopes at the C1 and/or amino group positions. nih.gov

Table 2: General Chemoenzymatic Pathway for Amino Acid Labeling

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Cyanide Displacement | Copper(I) cyanide-¹³C,¹⁵N | α-Keto nitrile |

| 2 | Hydrolysis | Acid/Base | α-Keto acid |

This interactive table outlines the multi-step chemoenzymatic process for synthesizing labeled amino acids using a copper(I) cyanide reagent. nih.gov

Further illustrating the utility of cyanide in these syntheses, combined chemical and enzymatic methods have been developed for labeling aromatic amino acids like L-phenylalanine. d-nb.infonih.gov For example, one method involves the cleavage of benzil (B1666583) using a cyanide ion in isotopically enriched water (e.g., HTO or D₂O) to produce labeled benzaldehyde (B42025). d-nb.infonih.gov This labeled benzaldehyde is then used in subsequent chemical and enzymatic steps to build the full amino acid structure. While not always starting from copper(I) cyanide directly, these multi-step syntheses demonstrate the central role of the cyanide ion as a building block for introducing carbon isotopes into complex organic molecules, which are then elaborated upon by specific enzymes to achieve the final labeled amino acid. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Copper(I) Cyanide-13C,15N

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, serves as a powerful tool for the detailed characterization of the electronic structure and molecular arrangement of Copper(I) cyanide isotopically labeled with Carbon-13 and Nitrogen-15 (Cu¹³C¹⁵N). The incorporation of these specific isotopes enhances NMR sensitivity and allows for more precise structural elucidation through the analysis of chemical shifts, coupling constants, and relaxation phenomena.

Due to the polymeric and often insoluble nature of metal cyanides, Solid-State NMR (SSNMR) is the predominant technique for structural analysis.

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard SSNMR technique used to enhance the signal of low-abundance nuclei, such as ¹³C and ¹⁵N, by transferring magnetization from abundant nuclei like ¹H. However, in the study of paramagnetic metal cyanide coordination polymers, ¹³C and ¹⁵N MAS NMR spectra can often be acquired at natural abundance without the need for polarization transfer methods like cross-polarization. rsc.orgresearchgate.netresearchgate.net For systems where the paramagnetic center is external to the cyanide framework, well-resolved spectra of the cyanide ligands are obtainable. rsc.orgresearchgate.netresearchgate.net The paramagnetic properties of the copper centers can lead to rapid spin-lattice relaxation, which in some cases circumvents the need for CP to shorten experiment times. researchgate.net

Chemical Shift Anisotropy (CSA) provides detailed information about the local electronic environment of a nucleus. In non-spinning samples of Copper(I) cyanide, the observation of axially symmetric ¹⁵N and ¹³C chemical shielding tensors provides compelling evidence for the structural linearity of the Cu-C-N or Cu-N-C chains. acs.org

For related copper cyanide complexes, such as CuCN·N₂H₄, simulation of the non-spinning spectrum yields specific CSA parameters. researchgate.net The slight deviation from perfect axial symmetry (where the skew, κ, would be +1 or -1) is consistent with minor deviations from a perfectly linear Cu-C-N bond angle. researchgate.net

| Parameter | Nucleus | Value | Compound Context |

| Span (Ω) | ¹³C | 370 ± 30 ppm | CuCN·N₂H₄ |

| Skew (κ) | ¹³C | 0.87 ± 0.05 | CuCN·N₂H₄ |

The presence of paramagnetic centers, such as Cu(II) ions in coordination polymers containing Cu(I)CN, profoundly influences the NMR spectra. youtube.com This interaction leads to significant paramagnetic shifts, causing the observed chemical shifts to deviate substantially from the typical ranges seen in diamagnetic cyanide compounds. rsc.orgresearchgate.netresearchgate.net These shifts are highly sensitive to the proximity of the cyanide ligand to the paramagnetic center, often dominating over the effects of coordination type (i.e., bridging vs. terminal). rsc.orgresearchgate.net

Key effects of paramagnetism include:

Large Chemical Shift Range : Signals are spread over a much broader range of chemical shifts than in diamagnetic analogues. youtube.com

Line Broadening : The interaction with unpaired electrons can lead to significant broadening of NMR signals, which can sometimes obscure fine details like scalar couplings. youtube.comillinois.edu

Temperature Dependence : Paramagnetic shifts, particularly the Fermi contact shift component, are temperature-dependent. researchgate.net The analysis of chemical shifts at varying temperatures provides valuable local structural information. rsc.orgresearchgate.netrsc.org

Relaxation Times : Transverse relaxation time constants (T₂) are also influenced by the proximity to a paramagnetic center and can be used in conjunction with chemical shifts for structural assignments. rsc.orgresearchgate.net

The combination of isotropic chemical shifts, their temperature dependence, and relaxation times serves as a powerful methodology for the structural elucidation of paramagnetic metal-cyanide coordination polymers. rsc.orgresearchgate.net

Spin-spin coupling constants (J-couplings) provide direct, through-bond connectivity information. In isotopically labeled Copper(I) cyanide, the analysis of one-bond couplings between the cyanide nuclei (¹³C, ¹⁵N) and the quadrupolar copper nuclei (⁶³/⁶⁵Cu) is particularly insightful. The ¹³C MAS NMR spectrum of a related copper cyanide complex appears as a distorted quartet, a lineshape that arises from the large one-bond J-coupling to the spin-3/2 copper nuclei. researchgate.net

Analysis of the MAS spectra for solid CuCN has allowed for the determination of key one-bond J-coupling constants, which confirm the covalent linkages within the polymeric chains. acs.org The selective labeling with ¹³C and ¹⁵N is crucial for accurately measuring these interactions and establishing molecular connectivity. nih.gov

| Coupling Nuclei | Coupling Constant (J) |

| ¹J(⁶³Cu, ¹³C) | ≈ +725 Hz |

| ¹J(⁶³Cu, ¹⁵N) | ≈ -250 Hz |

Solution-state NMR studies of Copper(I) cyanide are not widely reported in the literature. This is primarily due to the compound's structure, which consists of linear, polymeric chains: [−Cu−CN−]n. acs.org This polymeric nature results in very low solubility in common NMR solvents, making it unsuitable for traditional solution-state NMR analysis. Consequently, solid-state NMR remains the primary and most powerful method for its detailed structural characterization.

Solution-State NMR Studies

Vibrational Spectroscopy (Infrared and Raman) with Isotopic Substitution

Vibrational spectroscopy, particularly Infrared (IR) and Raman, is a direct probe of the bonding within the cyanide ligand. Isotopic substitution with ¹³C and ¹⁵N provides a definitive method for assigning vibrational modes and calculating bond properties.

The frequency of the cyanide stretching vibration, ν(C≡N), is sensitive to the masses of the carbon and nitrogen atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass (μ) of the oscillator.

When ¹²C is replaced by the heavier ¹³C isotope and ¹⁴N by the ¹⁵N isotope, the reduced mass of the C≡N unit increases. This increase in mass leads to a predictable decrease in the ν(C≡N) stretching frequency. This isotopic shift provides unambiguous confirmation of the ν(C≡N) band in a complex spectrum and is crucial for accurate analysis of coordination environments. The magnitude of this shift can be used to validate force constant calculations.

The ν(C≡N) stretching frequency is a well-established indicator of the cyanide ligand's coordination mode. researchgate.netresearchgate.net Generally, the formation of a cyanide bridge between two metal centers (M-C≡N-M') results in a shift of the ν(C≡N) band to a higher wavenumber compared to a terminal cyanide (M-C≡N). researchgate.net This increase is often attributed to mechanical constraints and the influence of the second metal's electric field. researchgate.netnih.gov

Isotopic labeling with ¹³C and ¹⁵N is invaluable for assigning these different modes, especially in complexes containing both bridging and terminal cyanides. Each distinct coordination mode will exhibit its own characteristic ν(C≡N) frequency, and each of these bands will show a corresponding downward shift upon isotopic substitution, confirming the assignment. For example, IR spectra of certain copper(I) cyanide complexes show multiple ν(CN) bands, indicative of different cyanide environments within the polymeric network. wm.edu

Table 2: Typical ν(C≡N) Frequencies for Different Coordination Modes

| Coordination Mode | Typical ν(C≡N) Range (cm⁻¹) | Expected Isotopic Shift with ¹³C,¹⁵N |

| Terminal M-CN | 2050 - 2150 | Decrease |

| Bridging M-CN-M' | 2100 - 2200 | Decrease |

The data obtained from vibrational spectroscopy of isotopically labeled compounds can be used to calculate the force constant of the C≡N bond, which is a direct measure of its strength. The relationship between the observed vibrational frequency (ν), the force constant (k), and the reduced mass (μ) is given by:

ν = (1/2πc) * √(k/μ)

By measuring the ν(C≡N) frequencies for both the unlabeled (e.g., Cu-¹²C¹⁴N) and the labeled (Cu-¹³C¹⁵N) species, a set of two equations with one unknown (the force constant k) can be solved. This analysis assumes that the force constant does not change upon isotopic substitution. The resulting value for k provides quantitative insight into how the cyanide bond strength is modulated by its coordination to copper(I) and its participation in bridging interactions. This quantitative data is essential for benchmarking theoretical models and understanding the electronic structure of the complex.

Rotational (Microwave/Millimeter-Wave) Spectroscopy

Rotational spectroscopy measures the quantized rotational energy levels of molecules in the gas phase. For a linear molecule like monomeric CuCN, the rotational energy levels are determined by a single rotational constant, B, which is inversely proportional to the molecule's moment of inertia. By precisely measuring the frequencies of transitions between these energy levels, the rotational constant can be determined with high accuracy. This, in turn, provides direct information about the molecule's structure.

The first definitive structural analysis of monomeric, gas-phase CuCN was accomplished using millimeter/submillimeter-wave direct absorption spectroscopy. acs.org The study involved the gas-phase reaction of copper vapor with cyanogen (B1215507) (NCCN), which unequivocally produced CuCN rather than its isomer, copper(I) isocyanide (CuNC). acs.org

The high sensitivity of the spectrometer allowed for the detection of not only the main isotopologue, ⁶³Cu¹²C¹⁴N, but also three other isotopologues in their natural abundances: ⁶⁵Cu¹²C¹⁴N, ⁶³Cu¹³C¹⁴N, and ⁶³Cu¹²C¹⁵N. acs.org The analysis of the rotational spectra for these species provided highly precise spectroscopic constants. The data unequivocally demonstrated that CuCN is a linear molecule in its ground electronic state (X¹Σ⁺). acs.org

The experimentally determined rotational constants (B₀) and centrifugal distortion constants (D₀) for the ground vibrational state of these four isotopologues are presented below.

| Parameter | ⁶³Cu¹²C¹⁴N | ⁶⁵Cu¹²C¹⁴N | ⁶³Cu¹³C¹⁴N | ⁶³Cu¹²C¹⁵N |

|---|---|---|---|---|

| B₀ (MHz) | 4638.1895(11) | 4570.8351(12) | 4473.0798(10) | 4485.4218(12) |

| D₀ (kHz) | 1.189(24) | 1.159(28) | 1.111(21) | 1.121(27) |

The availability of rotational constants for multiple isotopologues is crucial for the precise determination of bond lengths in a molecule. The technique of isotopic substitution relies on the principle that the equilibrium bond lengths are unaffected by the change in the mass of the nuclei. However, the change in mass alters the moment of inertia and, consequently, the rotational constant. This change can be used to determine the position of the substituted atom within the molecule's principal axis system using Kraitchman's equations.

For a linear molecule, the position of an atom from the center of mass can be determined from the change in the moment of inertia upon isotopic substitution of that atom. The fundamental equation for the coordinate z of the substituted atom is:

|z| = [ (ΔIb) / μ ]1/2

where ΔIb is the change in the moment of inertia of the molecule, and μ is the reduced mass, given by:

μ = (MΔm) / (M + Δm)

Here, M is the mass of the parent molecule and Δm is the change in mass of the substituted atom.

By systematically substituting each atom in the Cu-C-N chain, its coordinate can be determined. For instance, by comparing the moment of inertia of ⁶³Cu¹²C¹⁴N with that of ⁶³Cu¹³C¹⁴N, the position of the carbon atom can be found. Similarly, comparing ⁶³Cu¹²C¹⁴N with ⁶³Cu¹²C¹⁵N yields the position of the nitrogen atom.

Once the coordinates of the atoms are known, the bond lengths can be calculated as the difference between the absolute values of their coordinates. This method, known as the substitution structure (rₛ), provides a very accurate measure of the ground-state average bond lengths.

The application of this method to the spectroscopic data of CuCN isotopologues yielded the following substitution bond lengths:

rₛ(Cu-C) = 1.829 Å

rₛ(C≡N) = 1.161 Å

These results provided the first precise and unambiguous measurement of the bond lengths in a monomeric transition metal cyanide. acs.org Further refinement of the structure, taking into account zero-point vibrational effects, led to an even more accurate equilibrium structure (rₘ⁽²⁾) with a Cu-C distance of 1.82962(4) Å. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Copper-Mediated and Copper-Catalyzed Reaction Mechanisms

Isotopic labeling with Cu¹³C¹⁵N allows for the precise tracking of the cyanide moiety throughout a reaction sequence, confirming its origin, fate, and the nature of its involvement in key mechanistic steps.

The primary utility of employing Copper(I) cyanide-¹³C,¹⁵N in cyanation reactions is to definitively trace the pathway of the carbon and nitrogen atoms from the reagent to the final product. In proposed reaction mechanisms, the cyanide ligand is transferred from the copper center to an organic substrate. By using the dual-labeled cyanide, researchers can verify this transfer and investigate potential side reactions or alternative pathways.

For instance, in the cyanation of an aryl halide (Ar-X), the expected product is an aryl nitrile (Ar-CN). Using Cu¹³C¹⁵N and analyzing the product via mass spectrometry would show a molecular ion peak shifted by +2 mass units compared to the unlabeled product, confirming that the cyano group was transferred intact. Furthermore, ¹³C NMR and ¹⁵N NMR spectroscopy can pinpoint the location of the labeled atoms in the product structure. This technique is crucial for distinguishing between a direct transfer mechanism and more complex pathways that might involve fragmentation and recombination of the cyanide group, or to confirm the source of the cyano group when multiple potential sources are present. While direct studies on copper-catalyzed reactions using Cu¹³C¹⁵N are not extensively detailed in the provided literature, the principle is well-established in transition metal catalysis. For example, analogous studies in nickel-catalyzed cyanations have used ¹³CO₂ as a labeled precursor to successfully trace the carbon atom's incorporation into the final nitrile product. nih.govacs.org

Table 1: Application of Isotopic Labeling in Mechanistic Studies

| Mechanistic Question | Labeling Strategy | Analytical Technique | Expected Outcome |

|---|---|---|---|

| Is the CN group transferred intact? | Use Cu¹³C¹⁵N | Mass Spectrometry | Product mass shifted by +2 amu |

| What is the source of the CN group? | Label one potential CN source | ¹³C NMR / MS | Labeled carbon appears in the product |

Copper-catalyzed cross-coupling reactions are proposed to proceed through various intermediates, including higher-valent copper species. nih.gov High-valent copper(III) cyanide complexes, for example, are often suggested as key reactive intermediates from which the crucial C–CN bond-forming reductive elimination occurs. nih.gov However, these intermediates are typically short-lived and difficult to isolate or observe directly. whiterose.ac.uk

The use of Cu¹³C¹⁵N can provide spectroscopic evidence for the existence of these transient species. By reacting an organic substrate with the labeled copper cyanide under conditions that might trap or prolong the life of an intermediate, techniques like cryo-spectroscopy (low-temperature NMR) or advanced mass spectrometry (ESI-MS) could detect species such as [Ar-Cu(III)-¹³C¹⁵N]-Lₙ. The detection of the isotopic labels within such a complex would provide strong evidence for its role in the catalytic cycle. A formal copper(III) cyanide complex has been synthesized and characterized, and its reactivity in C–H cyanation suggests that such species can serve as both the oxidant and the source of the cyanide group. nih.govrsc.org Isotopic labeling would be the definitive method to confirm that the cyanide ligand in the isolated intermediate is the same one that appears in the final product.

In many modern cyanation protocols, toxic cyanide salts are avoided by generating the cyanide source in situ from safer, more convenient precursors. orgsyn.org Common precursors include acetone (B3395972) cyanohydrin, benzyl (B1604629) cyanide, and even formamide. orgsyn.orgresearchgate.net A critical mechanistic question in these reactions is confirming that the cyanide is indeed generated from the precursor and understanding the cascade of reactions involved.

Isotopic labeling of the precursor is an ideal method to probe these mechanisms. For example, in a copper-catalyzed cyanation using benzyl cyanide where a C-H oxidation and C-CN cleavage are proposed, using benzyl cyanide labeled at the cyano carbon (benzyl-¹³CN) would provide a clear answer. researchgate.net If the resulting aryl nitrile product incorporates the ¹³C label, it confirms the proposed cascade mechanism where the benzyl cyanide is the ultimate source of the cyano group transferred to the aryl substrate. This approach allows chemists to verify complex mechanistic proposals and optimize reaction conditions based on a clearer understanding of the reaction pathway. This strategy is essential for differentiating the role of the in situ generated cyanide from other potential pathways or catalyst deactivation steps. orgsyn.org

Understanding Metal-Cyanide Complexation and Transformation Dynamics in Solution

The behavior of copper(I) cyanide in solution is dominated by its interaction with excess cyanide ions, forming a series of soluble complex ions. Understanding the structure, stability, and interconversion of these complexes is fundamental to controlling its reactivity.

Copper(I) cyanide is poorly soluble in water but readily dissolves in aqueous solutions containing an excess of cyanide ions. wikipedia.org This dissolution is a result of the formation of stable, soluble copper-cyanide complex ions. nih.gov In solution, Cu(I) demonstrates a strong coordination ability, and theoretical studies based on Density Functional Theory (DFT) indicate that it favors forming complexes in a four-coordination geometry. nih.gov The primary complex ions formed are dicyanocuprate(I) ([Cu(CN)₂]⁻), tricyanocuprate(I) ([Cu(CN)₃]²⁻), and tetracyanocuprate(I) ([Cu(CN)₄]³⁻). wikipedia.orgnih.gov

The coordination geometry of these complexes varies with the number of cyanide ligands. [Cu(CN)₃]²⁻ typically exhibits a trigonal planar geometry, while [Cu(CN)₄]³⁻ adopts a tetrahedral geometry. wikipedia.org DFT calculations and experimental observations suggest that [Cu(CN)₃]²⁻ is a particularly stable and abundant species in many solution conditions. nih.gov The formation of these complexes is a stepwise process, with the addition of each cyanide ligand governed by a specific equilibrium constant.

Table 2: Major Copper(I)-Cyanide Complex Ions in Solution

| Complex Ion Formula | Name | Typical Geometry | Relative Stability |

|---|---|---|---|

| [Cu(CN)₂]⁻ | Dicyanocuprate(I) | Linear | Less stable |

| [Cu(CN)₃]²⁻ | Tricyanocuprate(I) | Trigonal Planar | Highly stable and abundant nih.gov |

The distribution of the different copper-cyanide complex ions in solution is not static but exists in a dynamic equilibrium. This equilibrium is highly sensitive to solution parameters such as pH, temperature, and the molar ratio of total cyanide to copper. nih.gov Simulation studies have shown that by adjusting these conventional parameters, it is possible to control the transformation between the various complex ions. nih.gov

Specifically, the equilibrium can be shifted to favor different species. An increase in the concentration of free cyanide ions will push the equilibrium towards the more highly coordinated complexes, following the pathway:

[Cu(CN)₂]⁻ + CN⁻ ⇌ [Cu(CN)₃]²⁻ [Cu(CN)₃]²⁻ + CN⁻ ⇌ [Cu(CN)₄]³⁻

This transformation pathway is critical in various industrial and synthetic processes. For instance, in hydrometallurgy, controlling the speciation is key to selectively recovering metals. It has been shown that the transformation into the [Cu(CN)₄]³⁻ complex is a key step that can lead to the eventual precipitation of CuCN, providing a method for the deep removal of cyanide from wastewater. nih.gov Understanding these transformation pathways allows for the precise control of the reactivity and physical state of the copper-cyanide system.

Probing Ligand Binding Modes and Coordination Dynamics in Model Systems

The use of isotopically labeled compounds is indispensable for detailed mechanistic studies in coordination chemistry, and Copper(I) cyanide enriched with ¹³C and ¹⁵N (Copper(I) cyanide-¹³C,¹⁵N) serves as a powerful probe for elucidating structural and dynamic properties in various model systems. sigmaaldrich.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, leverages the magnetic properties of ¹³C and ¹⁵N nuclei to provide precise, site-specific information that is often inaccessible through other analytical techniques. researchgate.net

Detailed Research Findings

Research utilizing multinuclear NMR on solid Copper(I) cyanide-¹³C,¹⁵N has provided a definitive picture of its molecular structure. acs.org The analysis of ¹³C and ¹⁵N NMR spectra demonstrates that the compound consists of linear, polymeric chains with a repeating [−Cu−N−C−]n structure. acs.org The observation of axially symmetric chemical shielding tensors for both ¹³C and ¹⁵N in non-spinning samples is compelling evidence for the linearity of these chains. acs.org

This isotopic labeling strategy is crucial for resolving the specific connectivity and coordination environment of the cyanide ligand. In many metal-cyanide systems, distinguishing between C-bound (cyano) and N-bound (isocyano) coordination can be challenging. The use of ¹³C and ¹⁵N labeling, in conjunction with coupling data to the metal center (in this case, copper), allows for unambiguous assignment. For instance, one-bond indirect spin-spin coupling constants (¹J) between the copper nuclei (⁶³Cu/⁶⁵Cu) and the labeled cyanide have been measured with high precision. acs.org These coupling constants, along with effective dipolar coupling constants, provide accurate measurements of internuclear distances, confirming the Cu-N and Cu-C bonding arrangement within the polymer. acs.org

Furthermore, these studies have shed light on the dynamic nature of the cyanide ligand. Copper-63/65 nuclear quadrupole resonance (NQR) experiments, complemented by the ¹³C and ¹⁵N NMR data, have revealed that the cyanide ligands are subject to "head-tail" disorder within the solid-state structure. acs.orgresearchgate.net This indicates a dynamic process where the CN⁻ ligand can orient itself in either a Cu-C≡N or Cu-N≡C fashion along the polymer chain. A combination of isotropic chemical shifts, their temperature dependence, and transverse relaxation time constants (T₂) provides valuable information on local structure and dynamics. researchgate.netnih.gov

Data Tables

The following tables summarize key spectroscopic data obtained from studies on solid Copper(I) cyanide-¹³C,¹⁵N and the utility of various NMR parameters in probing its coordination environment.

| Parameter | Nuclei Pair | Value | Information Derived |

|---|---|---|---|

| One-Bond J-Coupling (¹J) | ⁶³Cu, ¹³C | ~ +725 Hz | Confirms direct Cu-C bond pathway (in disordered state) |

| One-Bond J-Coupling (¹J) | ⁶³Cu, ¹⁵N | ~ -250 Hz | Confirms direct Cu-N bond pathway |

| Internuclear Separation (r) | Cu, C | ~ 1.88 Å | Bond length determination |

| Internuclear Separation (r) | Cu, N | ~ 1.92 Å | Bond length determination |

| NMR Parameter | Significance in Mechanistic Studies |

|---|---|

| Chemical Shift (δ) | Provides information about the local electronic environment and coordination mode (e.g., terminal vs. bridging cyanide). Deviations from typical ranges can indicate proximity to paramagnetic centers. |

| Spin-Spin Coupling Constants (J) | Confirms through-bond connectivity between nuclei. The magnitude of one-bond coupling (¹J) is indicative of the nature of the chemical bond. |

| Dipolar Coupling Constants (R) | Provides through-space distance information between nuclei, allowing for precise determination of molecular geometry and internuclear separations. |

| Chemical Shielding Anisotropy (CSA) | The symmetry of the CSA tensor provides direct information about the local symmetry of the nuclear environment, such as the linearity of the Cu-N-C linkage. |

| Relaxation Times (T₁, T₂) | Sensitive to molecular motion and dynamics. Variable-temperature measurements of relaxation times can elucidate dynamic processes like ligand exchange or reorientation. |

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been pivotal in defining the electronic structure and bonding in copper(I) cyanide. Ab initio calculations, for instance, support experimental findings from nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR). acs.org These studies confirm that solid copper(I) cyanide consists of linear, polymeric chains with a repeating [–Cu–C–N–]n structure. acs.org However, these chains are subject to "head-tail" disorder, a phenomenon also revealed by copper-63/65 NQR. acs.org

Density Functional Theory (DFT) for Predicting Stability and Reactivity of Copper Cyanide Complexes

Density Functional Theory (DFT) is a powerful tool for investigating the speciation, stability, and reactivity of copper cyanide complexes in various environments. researchgate.netnih.gov DFT calculations are used to model the complexation mechanisms between Cu⁺ and CN⁻ ions and their subsequent transformations. nih.govmdpi.com

Conceptual DFT (CDFT) provides a framework for understanding the stability and reactivity of molecules through global and local reactivity descriptors. espublisher.com This approach has been used to study cyanide-bridged copper complexes, showing that the metal center can exhibit both nucleophilic and electrophilic character. espublisher.com

Table 1: Optimized Bond Lengths of Copper Cyanide Complexes from DFT Calculations

| Complex Ion | Optimized Bond Length (Å) |

|---|---|

| [Cu(CN)₂]⁻ | 0.326 |

| [Cu(CN)₃]²⁻ | 0.363 |

| [Cu(CN)₄]³⁻ | 0.331 |

Data sourced from a DFT study on the speciation of copper cyanide complexes. mdpi.com

Computational Prediction of Spectroscopic Parameters

The use of 13C and 15N isotopes in Copper(I) cyanide is particularly valuable for spectroscopic studies, and computational methods are key to interpreting the resulting data.

The analysis of magic-angle spinning (MAS) NMR spectra for Cu¹³C¹⁵N is complex due to the quadrupolar nature of the copper nuclei (⁶³Cu and ⁶⁵Cu). acs.org Computational analysis helps to account for these quadrupolar effects, allowing for the extraction of one-bond indirect spin-spin coupling constants (J-couplings) and effective dipolar coupling constants. acs.orgresearchgate.net These calculated parameters provide precise information on internuclear distances. acs.orgresearchgate.net For instance, in solid CuCN, the ¹J(⁶³Cu,¹³C) was found to be approximately +725 Hz and ¹J(⁶³Cu,¹⁵N) was approximately -250 Hz. acs.org

Table 2: Calculated NMR Parameters for Solid Copper(I) Cyanide

| Parameter | Value |

|---|---|

| ¹J(⁶³Cu,¹³C) | ~ +725 Hz |

| ¹J(⁶³Cu,¹⁵N) | ~ -250 Hz |

| R_eff(⁶³Cu,¹³C) | ~ +1200 Hz |

| R_eff(⁶³Cu,¹⁵N) | ~ -460 Hz |

| r(Cu,C) | ~ 1.88 Å |

| r(Cu,N) | ~ 1.92 Å |

Data derived from analysis of MAS NMR spectra supported by ab initio calculations. acs.orgresearchgate.net

The simulation of vibrational frequencies provides another avenue for understanding the structure and bonding in Copper(I) cyanide-13C,15N. Isotopic substitution with 13C and 15N causes predictable shifts in the vibrational frequencies, particularly the C≡N stretching frequency. These isotope effects can be accurately modeled using computational methods. purdue.edu

Theoretical studies on the vibrational spectra of metal cyanide complexes help in assigning observed infrared (IR) absorption bands. acs.org For isotopically labeled acetonitrile (B52724) (CH₃¹³C¹⁵N), which serves as a model system, DFT calculations can predict vibrational frequencies and identify phenomena like Fermi resonance. acs.org Similar computational approaches can be applied to solid Cu¹³C¹⁵N to understand the influence of the crystal lattice and isotopic labeling on its vibrational modes. The anharmonicity of stretching motions can also be computationally investigated to refine the correlation between calculated and experimental spectroscopic data. researchgate.net

The copper nuclei (⁶³Cu and ⁶⁵Cu) possess a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction gives rise to the nuclear quadrupole coupling constant (Cq), a parameter that is highly sensitive to the electronic structure and local geometry around the copper atom. rsc.org

Ab initio calculations are essential for determining EFG and chemical shielding tensor orientations, which are needed for the reliable analysis of solid-state NMR spectra of copper-containing compounds. researchgate.netrsc.org For copper cyanide systems, the ⁶³Cu Cq value is highly dependent on the coordination geometry. For example, the Cq is approximately 82 MHz for two-coordinate linear CuCN, 60.9 MHz for three-coordinate KCu(CN)₂, and 1.125 MHz for the nearly tetrahedral copper site in K₃Cu(CN)₄. rsc.org

Advanced computational studies using coupled-cluster methods have shown that achieving high accuracy in calculating Cu quadrupole-coupling constants requires treating both electron correlation and scalar-relativistic effects on an equal footing, as both are significant and strongly coupled for copper. nih.gov

Table 3: Experimental ⁶³Cu Quadrupole Coupling Constants (Cq) in Copper Cyanide Systems

| Compound | Coordination | ⁶³Cu Cq (MHz) |

|---|---|---|

| CuCN | Two-coordinate, linear | ~ 82 |

| KCu(CN)₂ | Three-coordinate | 60.9 |

| K₃Cu(CN)₄ | Near-tetrahedral | 1.125 |

| CuCN·N₂H₄ | - | 26 ± 4 |

Data sourced from various solid-state NMR and NQR studies. rsc.org

Isotope Fractionation Studies for Copper and Cyanide Species

Isotope fractionation studies investigate the partitioning of isotopes between different substances or phases. For copper, the stable isotopes ⁶³Cu and ⁶⁵Cu can fractionate during various chemical and biological processes. researchgate.netnih.gov The complexation of copper with ligands, including cyanide, can lead to significant isotopic fractionation. nih.gov

Studies have shown that the heavier ⁶⁵Cu isotope is typically enriched in copper complexes compared to the free copper ion in solution. nih.gov A strong linear correlation has been observed between the stability constants of copper complexes and the magnitude of this isotopic fractionation. nih.gov This suggests that stronger binding environments preferentially incorporate the heavier isotope.

For cyanide, the isotopic signatures of carbon (δ¹³C) and nitrogen (δ¹⁵N) can vary between different commercial batches and sources. researchgate.net Isotope ratio mass spectrometry (EA-IRMS) is a powerful technique for determining the origin of cyanide samples in forensic investigations. The process of converting cyanide to a precipitate like cupric ferrocyanide for analysis must be carefully controlled to avoid isotopic fractionation during sample preparation. researchgate.net Theoretical modeling of isotope fractionation relies on calculating zero-point energies (ZPE) for different isotopologues, as the reduction in ZPE for a heavier isotope drives the equilibrium exchange. purdue.edu

Table 4: Isotope Signatures in Commercial Cyanide Samples

| Isotope Ratio | Range (‰) |

|---|---|

| δ¹³C | -51.96 to -25.77 |

| δ¹⁵N | -4.51 to +3.81 |

Data from EA-IRMS analysis of various KCN and NaCN batches. researchgate.net

Advanced Applications in Chemical Research

Development of Supramolecular Architectures and Coordination Polymersresearchgate.net

Copper(I) cyanide is a fundamental building block in the construction of coordination polymers (CPs) and supramolecular architectures. sigmaaldrich.comwikipedia.org These materials are formed through the self-assembly of metal ions (Cu⁺) and bridging ligands (CN⁻). The cyanide ligand is particularly versatile, capable of adopting various bridging modes which, in conjunction with ancillary organic ligands, allows for the creation of diverse structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netnih.gov The use of ancillary ligands, such as rigid and flexible bis-(imidazole) or bis(benzimidazole) linkers, can modulate the dimensionality and topology of the resulting copper cyanide polymers. rsc.orgrsc.org

The design of self-assembled systems based on copper(I) cyanide hinges on the principles of coordination chemistry and supramolecular interactions. The predictable and highly directional nature of the metal-ligand coordination sphere is a critical feature that drives the assembly process. nih.gov Key design principles include:

Coordination Geometry: Copper(I) centers typically adopt linear, trigonal planar, or tetrahedral geometries, which directs the spatial orientation of the bridging cyanide ligands.

Thermodynamic Control: Self-assembly is a thermodynamically driven process where components associate and dissociate until the most stable final structure, or thermodynamic minimum, is reached. nih.gov By controlling reaction conditions such as solvent and temperature, researchers can guide the assembly toward a desired architecture.

The incorporation of ¹³C and ¹⁵N isotopes into the cyanide ligand does not alter these fundamental design principles but provides an invaluable tool for verifying the outcome of the self-assembly process and understanding the precise connectivity within the final supramolecular structure.

A significant challenge in the characterization of metal cyanides is determining the exact orientation of the bridging cyanide ligand. In a -[Cu-CN]- chain, the cyanide group can be perfectly ordered (e.g., -Cu-C-N-Cu-C-N-) or can exhibit "head-to-tail" orientational disorder, where -Cu-C-N- and -Cu-N-C- linkages are randomly distributed. X-ray diffraction can struggle to distinguish between the carbon and nitrogen atoms due to their similar scattering factors.

This is where the application of Copper(I) cyanide-13C,15N, in conjunction with solid-state NMR, becomes exceptionally powerful. researchgate.net The distinct NMR frequencies of ¹³C and ¹⁵N, and their coupling to adjacent copper nuclei, provide unambiguous information about the local chemical environment.

Ordered vs. Disordered Structures: In a perfectly ordered [-Cu-¹³C-¹⁵N-] polymer, single resonances would be expected in the ¹³C and ¹⁵N NMR spectra. Conversely, the presence of orientational disorder results in multiple distinct chemical environments, leading to the appearance of multiple resonances. For example, a ¹⁵N MAS NMR spectrum showing four resonances has been used to confirm the presence of head-to-tail cyanide orientational disorder in a paramagnetic coordination polymer. researchgate.net

Confirmation of Connectivity: In studies of complexes like CuCN·N₂H₄, ¹³C and ¹⁵N NMR data were most compatible with a structural model where the cyanides are fully orientationally ordered as [-Cu-C-N-Cu-C-N-]. researchgate.netnih.gov The measurement of one-bond J-coupling constants between copper and the labeled nuclei (¹J(⁶³Cu,¹³C) and ¹J(⁶³Cu,¹⁵N)) further solidifies the structural assignment, as their magnitudes reflect the specific bonding arrangement. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| ¹J(⁶³Cu,¹³C) | 590 Hz | Indicates a direct bond between copper and the labeled carbon atom. |

| ¹J(⁶³Cu,¹⁵N) | -120 Hz | Indicates a direct bond between copper and the labeled nitrogen atom through the cyanide bridge. |

| C_Q(⁶³Cu) | 26 ± 4 MHz | The copper quadrupole coupling constant, extractable from residual dipolar coupling in ¹³C and ¹⁵N spectra, provides information on the electric field gradient at the copper nucleus. |

Rational Design of Catalytic Systems and Ligand Effectsnih.gov

Copper(I) cyanide is an important reagent and catalyst in organic synthesis, notably in cyanation reactions like the Rosenmund–von Braun reaction. wikipedia.orgnih.gov The rational design of improved catalytic systems often involves the use of ancillary ligands to modify the reactivity, stability, and solubility of the copper catalyst. researchgate.net Ligands such as phenanthroline, diamines, and picolinamides can prevent catalyst deactivation, enhance reaction rates, and broaden the substrate scope. nih.govsinocompound.comnih.gov

The use of this compound offers a powerful method for mechanistic investigation in these catalytic systems. By tracking the isotopic labels, researchers can:

Follow the Cyanide Group: Determine whether the cyanide ligand remains bound to the copper center throughout the catalytic cycle or participates directly in the reaction mechanism through intermediate species.

Characterize Catalyst Intermediates: Use techniques like in-situ NMR or IR spectroscopy to identify and characterize transient copper-cyanide species formed during the reaction, providing insight into the active catalyst and potential deactivation pathways.

Probe Ligand Effects: The ¹³C and ¹⁵N chemical shifts are sensitive to the electronic environment around the cyanide group. nih.gov Changes in these shifts upon coordination of different ancillary ligands can provide quantitative data on how these ligands influence the electronic properties of the copper center, aiding in the rational design of more efficient catalysts.

Molecular Recognition and Host-Guest Chemistry Probingtandfonline.com

Certain coordination polymers based on metal cyanides can form porous, zeolite-like structures capable of encapsulating smaller molecules in a host-guest relationship. acs.org The study of these molecular recognition events is crucial for applications in sensing, separation, and catalysis.

This compound is an ideal probe for studying these interactions. The ¹³C and ¹⁵N nuclei within the framework of the host material act as sensitive reporters of their immediate surroundings.

Detecting Guest Binding: Upon encapsulation of a guest molecule, the electronic and magnetic environment inside the host's cavity changes. This change perturbs the NMR chemical shifts of the ¹³C and ¹⁵N nuclei lining the cavity, providing direct evidence of the host-guest interaction.

Characterizing Binding Sites: By analyzing which specific nuclear signals are affected, it is possible to map the location of the guest molecule within the host framework and understand the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) at play. The principles are similar to how ¹⁵N NMR has been used to study intermolecular interactions in biological systems. tandfonline.com

Utilization in Materials Science for Isotopic Tracing and Functionalization

In materials science, isotopic labeling is a cornerstone for verifying reaction pathways and characterizing the structure of new functional materials. The use of this compound allows for unambiguous tracing of the cyanide functional group when it is incorporated into larger material systems.

A foundational example of this principle is the definitive structural determination of monomeric, gas-phase CuCN. By analyzing the rotational spectra of naturally abundant isotopomers, including ⁶³Cu¹³C¹⁴N and ⁶³Cu¹²C¹⁵N, researchers unequivocally proved that the molecule has a linear geometry with the carbon atom bonded directly to the copper (Cu-C-N), rather than the nitrogen (Cu-N-C). acs.orgnih.gov

This same principle is applied in materials science:

Isotopic Tracing: When synthesizing a new composite material or functionalizing a surface with copper cyanide, using the dually labeled Cu¹³C¹⁵N allows scientists to follow its incorporation and distribution within the final material using mass spectrometry or solid-state NMR.

Structural Verification: After functionalization, solid-state NMR of the ¹³C and ¹⁵N labels can confirm that the CuCN unit has been incorporated with its chemical integrity intact and can reveal its precise bonding environment within the material's matrix. This is crucial for establishing structure-property relationships in the development of new functional materials.

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Copper(I) cyanide | CuCN |

| This compound | Cu¹³C¹⁵N |

| Phenanthroline | C₁₂H₈N₂ |

| Picolinamide | C₆H₆N₂O |

| Cyanogen (B1215507) | (CN)₂ |

| Copper(II) sulfate | CuSO₄ |

Q & A

Q. How can isotopic purity and labeling efficiency of Copper(I) cyanide-¹³C,¹⁵N be validated in synthetic workflows?

Methodological Answer: Isotopic purity is typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For ¹³C and ¹⁵N dual-labeled compounds, heteronuclear coupling constants (e.g., ¹³C–¹⁵N, ¹H–¹⁵N) in NMR spectra provide direct evidence of isotopic incorporation. For example:

Q. What experimental design principles ensure reproducibility in synthesizing Copper(I) cyanide-¹³C,¹⁵N?

Methodological Answer:

- Detailed procedural documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry, which mandate explicit synthetic steps, characterization data (e.g., NMR, elemental analysis), and purity validation .

- Control experiments : Compare labeled and unlabeled analogs to isolate isotopic effects. For example, Dimroth rearrangements in ¹⁵N-labeled pyrimidines require controls to verify reaction pathways .

- Statistical sampling : Optimize sample size and isotopic tracer distribution using principles from isotopic labeling studies in ecosystems .

Advanced Research Questions

Q. How can ¹³C–¹⁵N and ¹H–¹⁵N coupling constants resolve structural ambiguities in Copper(I) cyanide derivatives?

Methodological Answer:

- Direct couplings (¹J) : Measure ¹³C–¹⁵N couplings (e.g., ¹J = 89 Hz in imidazoles) to confirm bond connectivity. For instance, ¹J(¹³C–¹⁵N) in labeled pyridines distinguishes between tautomers .

- Long-range couplings (²J, ³J) : Use 2D ¹H–¹⁵N HMBC to map non-adjacent N–H interactions. In azoloazines, ²J(¹H–¹⁵N) = 2.3 Hz confirmed cyclization over azoalkene formation .

- Case Study : In Dimroth rearrangements, ¹H–¹⁵N couplings (e.g., 74.0 Hz in imidazole derivatives) identified ring-opening intermediates .

Data Contradiction Analysis Example:

If observed couplings conflict with predicted structures, re-evaluate possible tautomers or isotopic scrambling. For example, unexpected ¹³C–¹⁵N couplings in triazines may indicate competing ring-opening pathways .

Q. How do competing reaction pathways (e.g., Dimroth rearrangements vs. ring-opening) affect the synthesis of ¹⁵N-labeled heterocycles using Copper(I) cyanide-¹³C,¹⁵N?

Methodological Answer:

- Mechanistic probes : Use ¹⁵N-labeled precursors to track nitrogen migration. For example, ¹⁵N-ammonia in guanosine synthesis revealed preferential N5 vs. N7 labeling in pyrimidines .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds. In azole cyclization, ¹⁵N labeling altered KIE by 10–15%, indicating rate-limiting N–C bond formation .

- Multi-step monitoring : Combine in situ NMR and HPLC-MS to detect intermediates. For instance, ¹⁵N-labeled intermediates in triazine oxidations were trapped and characterized via ¹H–¹⁵N HSQC .

Q. What strategies mitigate isotopic dilution or scrambling during multi-step syntheses of dual-labeled (¹³C,¹⁵N) Copper(I) cyanide derivatives?

Methodological Answer:

- Protecting groups : Use stable auxiliaries (e.g., benzoyl for ¹⁵N-amines) to prevent undesired isotopic exchange. In guanosine synthesis, benzoyl protection reduced ¹⁵N scrambling from 20% to <5% .

- Low-temperature protocols : Limit thermal degradation (e.g., <50°C for imidazole derivatives) to preserve isotopic integrity .

- Post-synthetic analysis : Employ isotopic ratio MS to quantify dilution. For example, ¹³C/¹²C ratios in cyanides were validated using gas chromatography–isotope ratio MS (GC-IRMS) .

Q. How can discrepancies in ¹³C/¹⁵N NMR chemical shifts between theoretical and experimental data be reconciled?

Methodological Answer:

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts. For dG(C10)₂ polymorphs, RMS deviations of 0.39 ppm (¹H) and 1.99 ppm (¹⁵N) confirmed structural assignments .

- Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like NIST Chemistry WebBook .

- Crystallographic cross-validation : Compare NMR data with powder XRD or single-crystal structures to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.